8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid
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Overview
Description
8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Meldrum’s acid and β-ketoesters to afford 4-hydroxynaphthyridines . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents on the naphthyridine ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of substituted naphthyridines with different functional groups.
Scientific Research Applications
8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial DNA synthesis, leading to the antibacterial effects observed with certain naphthyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: A well-known antibacterial agent that also targets DNA gyrase.
Oxolinic Acid: Another antibacterial compound with a similar mechanism of action.
Uniqueness
8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid is unique due to its specific structural features and the versatility of its derivatives in various applications. Unlike some similar compounds, it offers a broader range of chemical reactivity and potential for modification, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
1823897-23-9 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-oxo-7H-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
UTSYUIANXRPWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CN=CC(=C21)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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